MFCD18312381
Description
MFCD18312381 is a heterocyclic compound hypothesized to belong to the pyrrolo-triazine or pyrazole-pyridine class, based on structural analogs documented in recent literature . While direct characterization data for this specific compound are unavailable in the provided evidence, its properties can be inferred through established protocols for compound analysis and synthesis.
Properties
IUPAC Name |
methyl 3-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-2-3-10(11(14)6-9)8-4-5-15-12(16)7-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQWOPBDLXQKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683076 | |
| Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-23-7 | |
| Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312381” involves several steps, each requiring precise reaction conditions. Common synthetic routes include:
Method 1: A multi-step synthesis starting from readily available precursors, involving reactions such as nucleophilic substitution, oxidation, and reduction.
Method 2: A one-pot synthesis approach where all reactants are combined in a single reaction vessel, often under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312381” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD18312381” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18312381” exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action reveal its role in altering cellular functions and signaling pathways.
Comparison with Similar Compounds
Research Findings and Data Validation
- Analytical Methods : Frontier studies validate NMR and HRMS as critical tools for confirming structural assignments in heterocyclic systems, with supplementary tables providing reference data for analogous compounds .
- Hazard Profiles : Chlorinated analogs (e.g., CAS 918538-05-3) carry warnings for skin/eye irritation (H315-H319), necessitating stringent safety protocols during handling .
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